Norfluorocurarine
Overview
Description
Norfluorocurarine is an indoline alkaloid first isolated from the roots of Vinca erecta. It is known for its broad spectrum of biological activity and has been used in medical practice as a valuable drug. The compound has a complex structure, consisting of multiple rings and asymmetric centers, which contribute to its diverse chemical properties and biological activities .
Mechanism of Action
Target of Action
Norfluorocurarine is an indoline alkaloid It’s known that indoline alkaloids exhibit a broad spectrum of biological activity and are used in medical practice as valuable drugs .
Mode of Action
The mode of action of this compound involves a reaction with phenylhydrazine . This reaction occurs with the addition of phenylhydrazine through its N atoms to C2 and C17 of this compound to form a pseudoaromatic pyrazole ring and eliminate an H2O molecule . This process is accompanied by the cleavage of the indole N1–C2 bond to form an exocyclic NH2 group .
Biochemical Pathways
The biochemical pathways of this compound involve a series of reactions. The reaction of this compound with phenylhydrazine leads to the formation of 1,2-seco-12-hydroxythis compound-2,17-phenylhydrazone . This reaction proceeds via a Michael mechanism with phenylhydrazine N atoms adding to C2 and C17 of the alkaloid to form a pyrazole ring and cleave the indole N1–C2 bond .
Pharmacokinetics
It’s known that the compound can be reduced under various conditions to discover new physiologically active compounds .
Result of Action
The result of the action of this compound involves the formation of various compounds. For instance, the reduction of this compound leads to the formation of deoxytetrahydrothis compound, tetrahydrothis compound, deoxydihydrothis compound, and a bisindoline .
Action Environment
The action of this compound is influenced by the reaction environment. For example, the reaction of this compound with phenylhydrazine depends mainly on the reaction medium . Furthermore, the separation of this compound and its natural racemate over a chromatographic column is influenced by differences in the nature of intermolecular interactions .
Biochemical Analysis
Biochemical Properties
Norfluorocurarine plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter release. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts. This interaction enhances neurotransmission and can influence muscle contraction and neural signaling. Additionally, this compound binds to nicotinic acetylcholine receptors, altering their conformation and affecting ion channel function .
Cellular Effects
This compound exerts significant effects on various cell types, including neuronal and muscle cells. It influences cell function by modulating cell signaling pathways, such as the cholinergic signaling pathway. This modulation can lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and release. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase and nicotinic acetylcholine receptors. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, resulting in prolonged neurotransmitter action. Additionally, its binding to nicotinic receptors induces conformational changes that enhance ion channel opening, facilitating increased ion flow and neurotransmission. These interactions collectively contribute to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that this compound can lead to sustained changes in cellular function, including alterations in receptor sensitivity and enzyme activity. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances neurotransmission and muscle contraction without significant adverse effects. At higher doses, this compound can induce toxic effects, including muscle paralysis and respiratory distress. These threshold effects underscore the importance of precise dosage control in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as choline acetyltransferase and acetylcholinesterase, influencing the levels of acetylcholine. Additionally, this compound affects metabolic flux by altering the activity of enzymes involved in energy production, such as ATP synthase. These interactions highlight its role in modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. This compound’s localization within neural tissues is facilitated by its binding to membrane receptors and transport proteins, which aid in its accumulation and sustained action .
Subcellular Localization
This compound’s subcellular localization is primarily within synaptic vesicles and the neuromuscular junction. It is directed to these compartments through targeting signals and post-translational modifications. Within these subcellular locations, this compound exerts its effects on neurotransmitter release and receptor function, contributing to its overall biochemical and pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norfluorocurarine can be synthesized through various reduction and dehydrogenation reactions. One common method involves the reduction of this compound using metallic sodium in ethanol, which produces deoxytetrahydrothis compound and tetrahydrothis compound . Another method involves the reduction of this compound by sodium borohydride in an alkaline solution, leading to the formation of new indole bases .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources such as Vinca erecta. The extracted compound is then purified and subjected to various chemical reactions to produce the desired derivatives .
Chemical Reactions Analysis
Types of Reactions: Norfluorocurarine undergoes several types of chemical reactions, including reduction, dehydrogenation, and substitution. For example, the reduction of this compound by sodium in ethanol forms deoxytetrahydrothis compound and tetrahydrothis compound . Dehydrogenation of this compound produces 16-deformyl-2,16,17,20-tetrahydro-20,21-dehydrothis compound .
Common Reagents and Conditions:
Reduction: Sodium in ethanol, sodium borohydride in alkaline solution.
Dehydrogenation: Zinc in sulfuric acid.
Substitution: Phenylhydrazine.
Major Products:
Reduction Products: Deoxytetrahydrothis compound, tetrahydrothis compound.
Dehydrogenation Products: 16-deformyl-2,16,17,20-tetrahydro-20,21-dehydrothis compound.
Substitution Products: 1,2-seco-12-hydroxythis compound-2,17-phenylhydrazone.
Scientific Research Applications
Norfluorocurarine has a wide range of scientific research applications:
Comparison with Similar Compounds
Norfluorocurarine is unique among indoline alkaloids due to its specific structure and biological activities. Similar compounds include:
Fluorocurarine: Obtained by N(β)-methylation of this compound.
Deoxytetrahydrothis compound: A reduction product of this compound.
Tetrahydrothis compound: Another reduction product of this compound.
These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities.
Properties
IUPAC Name |
(1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2-/t13-,17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUITWPFKLGEQA-UQZDHWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346469 | |
Record name | Norfluorocurarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6880-54-2 | |
Record name | Curan-17-al, 2,16,19,20-tetradehydro-, (19E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norfluorocurarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of Norfluorocurarine is C19H20N2O, and its molecular weight is 292.37 g/mol. []
ANone: Researchers have extensively studied this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR. This data helps elucidate the structure and stereochemistry of the molecule and its derivatives. [, , ]
ANone: Efficient synthetic routes to this compound utilize anionic bicyclization of tryptamine-derived Zincke aldehydes. This approach allows access to the tetracyclic ABCE core found in many indole monoterpene alkaloids, enabling a concise five-step synthesis from readily available tryptamine and pyridine. [, , , , ]
ANone: this compound has been isolated from plants like Vinca erecta, Stemmadenia tomentosa, Voacanga africana, and Ochrosia elliptica. [, , , ]
ANone: While specific QSAR models for this compound are limited in the provided literature, computational studies have been conducted on the mechanism of its synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.